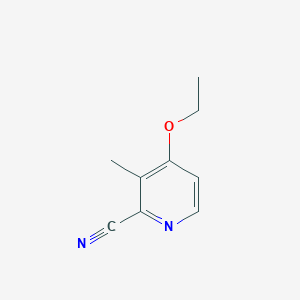
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the third position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and reaction mass efficiency, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-ethyl-3-oxo-N,N-dimethylbenzamide, while reduction can regenerate the original compound .
Scientific Research Applications
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the ethyl group at the fourth position.
4-Amino-N,N-dimethylbenzamide: Contains an amino group instead of a hydroxyl group.
N,N-Dimethylbenzamide: Lacks both the ethyl and hydroxyl groups.
Uniqueness
4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-ethyl-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-8-5-6-9(7-10(8)13)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |
InChI Key |
WUXXSKYSTMWOFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)










![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)


